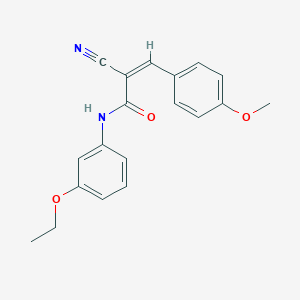
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide, also known as CEP-33779, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In preclinical studies, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in inflammation and cell proliferation. By inhibiting NF-κB, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have anti-inflammatory and anti-tumor effects.
Mecanismo De Acción
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of the IKKβ kinase, which is a critical regulator of the NF-κB pathway. By inhibiting the activity of IKKβ, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide prevents the phosphorylation and degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. This results in the inhibition of NF-κB activation and subsequent downstream effects, including the reduction of pro-inflammatory cytokines and cell proliferation.
Biochemical and Physiological Effects:
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have anti-inflammatory and anti-tumor effects in various preclinical studies. In animal models of inflammation, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In preclinical studies of cancer, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to inhibit tumor growth and metastasis in various cancer types, including breast, prostate, and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a small molecule inhibitor that can be easily synthesized and has good solubility in various solvents. This makes it an ideal candidate for in vitro and in vivo studies. However, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have limited stability in aqueous solutions, which can affect its pharmacological activity. Additionally, 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have low bioavailability, which can limit its therapeutic potential.
Direcciones Futuras
For research include optimizing the pharmacokinetic properties of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide to improve its bioavailability and stability, as well as evaluating its safety and efficacy in clinical trials. Additionally, further research is needed to determine the potential applications of 2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide in other diseases beyond cancer and inflammation.
Métodos De Síntesis
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized through a multi-step reaction process starting from 3-ethoxyaniline and 4-methoxybenzaldehyde. The final product is obtained through a coupling reaction with acryloyl chloride and cyanide ion. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-18-6-4-5-16(12-18)21-19(22)15(13-20)11-14-7-9-17(23-2)10-8-14/h4-12H,3H2,1-2H3,(H,21,22)/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIAPHQCXXLVGV-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanamide, N-[4-[3-(4-dimethylaminophenyl)propenoyl]phenyl]-](/img/structure/B420761.png)
![4-[C-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]benzene-1,3-diol](/img/structure/B420763.png)
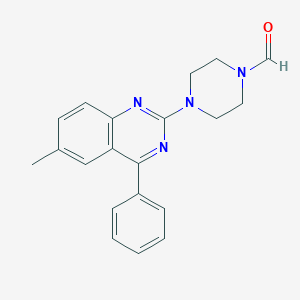
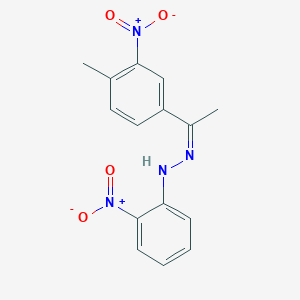
![5-[4-(dimethylamino)benzylidene]-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420770.png)
![3,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B420772.png)
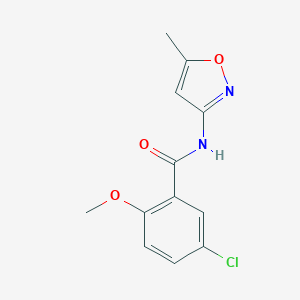
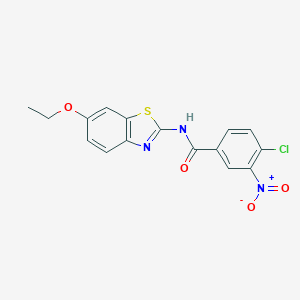

![2-(3,4-dimethoxyphenyl)-3-[(3-phenyl-2-propenylidene)amino]-4(3H)-quinazolinone](/img/structure/B420777.png)
![Methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B420779.png)
![4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B420780.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B420783.png)
![4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B420785.png)